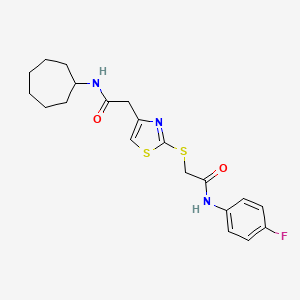

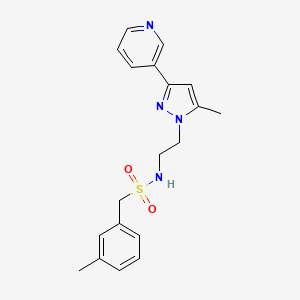

![molecular formula C15H23N3O3S B2779183 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097927-38-1](/img/structure/B2779183.png)

2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one” is a complex organic molecule. It contains a methanesulfonylpiperidin-4-yl group and a hexahydrocinnolin-3-one group .

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, related compounds such as [(1-methanesulfonylpiperidin-4-yl)methyl]urea and 2-(1-methanesulfonylpiperidin-4-yl)acetic acid are available. These compounds might be synthesized through various organic reactions involving methanesulfonyl chloride and piperidine derivatives .Applications De Recherche Scientifique

Biogeochemical Cycling of Sulfur

Methanesulfonic acid, a related compound to the one , is a key intermediate in the biogeochemical cycling of sulfur. It forms in large quantities in the atmosphere from the oxidation of atmospheric dimethyl sulfide and is used by various aerobic bacteria as a sulfur source for growth. This process is important for understanding the sulfur cycle in environmental systems (Kelly & Murrell, 1999).

Catalytic Applications

Nicotinium methane sulfonate (NMS), derived from methanesulfonic acid, exhibits catalytic activity in synthesizing 2-amino-3-cyanopyridines. NMS is a bio-renewable, mild, efficient, and recyclable catalyst, demonstrating the potential of methanesulfonic acid derivatives in green chemistry applications (Tamaddon & Azadi, 2018).

Organic Synthesis

Methanesulfonic acid derivatives are used in organic synthesis, as demonstrated by the oxidation of methyl (methylthio)methyl sulfoxide to produce bis(methylsulfinyl)methane. This indicates the role of methanesulfonic acid derivatives in various chemical transformations and syntheses (Ogura, Suzuki, & Tsuchihashi, 1980).

Antibacterial Activity

Sulfonamide derivatives and their metal complexes, including those derived from methanesulfonic acid, have been studied for their antibacterial activities against various bacteria. This highlights the potential use of methanesulfonic acid derivatives in developing new antibacterial agents (Özdemir et al., 2009).

Potential in Pharmacology

Certain derivatives of methanesulfonic acid, like 5H-[1]benzopyrano[4,3-d]pyrimidines, have shown potential as antiplatelet and analgesic agents. This indicates a possible avenue for developing new pharmacological agents based on methanesulfonic acid derivatives (Bruno et al., 2004).

Mécanisme D'action

Target of Action

The primary target of this compound is spleen tyrosine kinase (Syk) . Syk is a protein tyrosine kinase that plays a crucial role in adaptive immune receptor signaling, macrophage phagocytosis, and platelet activation.

Mode of Action

As a selective small molecule inhibitor, this compound binds to Syk, inhibiting its activity . The inhibition of Syk prevents the downstream signaling events that lead to various cellular responses, including cell proliferation and differentiation.

Propriétés

IUPAC Name |

2-[(1-methylsulfonylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-22(20,21)17-8-6-12(7-9-17)11-18-15(19)10-13-4-2-3-5-14(13)16-18/h10,12H,2-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVKULYPFQRRGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CN2C(=O)C=C3CCCCC3=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

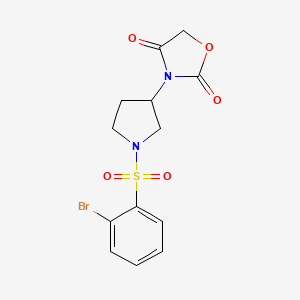

![Tert-butyl 8-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2779103.png)

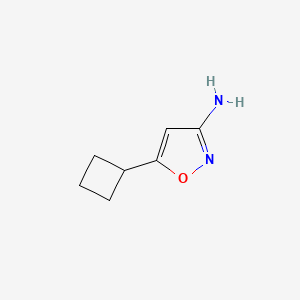

![2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile](/img/structure/B2779106.png)

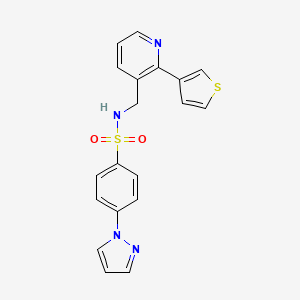

![3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779107.png)

![N-(5-chloro-2-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2779113.png)

![5-Fluoro-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2779117.png)

![Tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2779118.png)